L-Leucinamide, N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl]-(9CI) L-Leucinamide, N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl]-(9CI)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16594612
InChI: InChI=1S/C32H52N3O7P/c1-22(2)19-26(30(37)35-28(21-24-15-9-6-10-16-24)32(39)43(40,41-3)42-4)34-31(38)27(20-23-13-7-5-8-14-23)33-29(36)25-17-11-12-18-25/h5,7-8,13-14,22,24-28,32,39H,6,9-12,15-21H2,1-4H3,(H,33,36)(H,34,38)(H,35,37)/t26-,27-,28?,32?/m0/s1
SMILES:
Molecular Formula: C32H52N3O7P
Molecular Weight: 621.7 g/mol

L-Leucinamide, N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl]-(9CI)

CAS No.:

Cat. No.: VC16594612

Molecular Formula: C32H52N3O7P

Molecular Weight: 621.7 g/mol

* For research use only. Not for human or veterinary use.

L-Leucinamide, N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl]-(9CI) -

Specification

Molecular Formula C32H52N3O7P
Molecular Weight 621.7 g/mol
IUPAC Name N-[(2S)-1-[[(2S)-1-[(3-cyclohexyl-1-dimethoxyphosphoryl-1-hydroxypropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]cyclopentanecarboxamide
Standard InChI InChI=1S/C32H52N3O7P/c1-22(2)19-26(30(37)35-28(21-24-15-9-6-10-16-24)32(39)43(40,41-3)42-4)34-31(38)27(20-23-13-7-5-8-14-23)33-29(36)25-17-11-12-18-25/h5,7-8,13-14,22,24-28,32,39H,6,9-12,15-21H2,1-4H3,(H,33,36)(H,34,38)(H,35,37)/t26-,27-,28?,32?/m0/s1
Standard InChI Key VLHBSKDNBPFQLA-WSBFXQKSSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)NC(CC1CCCCC1)C(O)P(=O)(OC)OC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3CCCC3
Canonical SMILES CC(C)CC(C(=O)NC(CC1CCCCC1)C(O)P(=O)(OC)OC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCC3

Introduction

Structural Characterization and Nomenclature

The compound’s systematic name delineates a multifunctional architecture:

  • L-Leucinamide backbone: A modified leucine residue with an amide terminus, known for its role in substrate recognition by aminopeptidases .

  • N-(cyclopentylcarbonyl) group: A lipophilic cyclopentane-based acyl moiety, frequently employed to enhance metabolic stability and membrane permeability in protease inhibitors .

  • L-Phenylalanyl segment: Introduces aromaticity, potentially facilitating π-π interactions in enzyme active sites.

  • N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl] side chain: Combines a cyclohexylmethyl group (hydrophobic anchor) with a phosphonate ester (transition-state analog) and a hydroxyl group (hydrogen bonding capability).

Table 1: Key Structural Motifs and Their Hypothesized Roles

MotifRoleReference Analogs
CyclopentylcarbonylEnhances binding pocket complementarityWO2002002513A1
DimethoxyphosphinylMimics tetrahedral transition statesGlutaramide derivatives
CyclohexylmethylModulates lipophilicityNeutral endopeptidase inhibitors

Synthetic Considerations

While no explicit synthesis route exists in the literature, retro-synthetic analysis suggests:

  • Peptide coupling: Solid-phase synthesis likely assembles the L-leucinamide and L-phenylalanyl residues, using HBTU/HOBt activation .

  • Phosphonate introduction: Michaelis-Arbuzov reaction could install the dimethoxyphosphinyl group, followed by hydroxylation .

  • Cycloalkyl conjugation: Cyclopentylcarbonyl and cyclohexylmethyl groups may be introduced via Steglich esterification or reductive amination .

Challenges include stereocontrol at the phosphonyl-bearing carbon and preventing racemization during peptide couplings. Patent WO2002002513A1 details analogous procedures for cyclopentyl-substituted glutaramides, emphasizing chromatographic purification to isolate diastereomers.

Mechanistic Insights and Biological Activity

The compound’s design suggests dual functionality:

  • Aminopeptidase inhibition: The leucinamide moiety may competitively bind to exopeptidases, as observed in L-leucinamide-based assays for leucine aminopeptidase .

  • Transition-state mimicry: The phosphonate group’s tetrahedral geometry mimics enzymatic intermediates, a strategy validated in metalloprotease inhibitors .

Hypothetical kinetic parameters (extrapolated from and ):

ParameterValue EstimateBasis
IC50 (neutral endopeptidase)15–50 nMCyclopentylcarbonyl analogs
LogP3.2–4.1Cyclohexylmethyl contribution
Metabolic stability (t1/2)>120 min (rat hepatocytes)Phosphonate ester protection

Pharmacological and Toxicological Profile

Absorption/Distribution:

  • High lipophilicity (LogP >3) suggests good passive diffusion but potential plasma protein binding.

  • Cyclohexylmethyl may promote tissue accumulation, as seen in lipophilic prodrugs .

Metabolism:

  • Phosphonate esters resist hydrolysis compared to carboxylates, prolonging half-life .

  • Cytochrome P450-mediated oxidation likely targets cyclohexyl and cyclopentyl rings.

Toxicity considerations:

  • Organophosphorus compounds risk acetylcholinesterase inhibition, but dimethoxy substitution reduces this hazard versus triesters .

  • Peptide components may trigger immune responses at high doses.

Comparative Analysis with Structural Analogs

Table 2: Activity Trends in Related Compounds

Compound ClassTarget EnzymeKey ModificationIC50 Shift vs. Parent
Simple leucinamides Leucine aminopeptidaseNone1.0 (reference)
Cyclopentyl-glutaramides Neutral endopeptidaseCyclopentylcarbonyl0.3× (improved)
Arylphosphonates MetalloproteasesPhosphonate vs. carboxylate0.1×

The subject compound integrates all three optimizations, suggesting synergistic potency enhancements.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator